Cas no 1156891-40-5 (4-ethyl-1-methyl-3-propyl-1H-pyrazol-5-amine)
4-ethyl-1-methyl-3-propyl-1H-pyrazol-5-amine Chemical and Physical Properties
Names and Identifiers
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- 1H-Pyrazol-5-amine, 4-ethyl-1-methyl-3-propyl-
- 4-ethyl-1-methyl-3-propyl-1H-pyrazol-5-amine
- EN300-1149147
- AKOS009860113
- 1156891-40-5
-
- Inchi: 1S/C9H17N3/c1-4-6-8-7(5-2)9(10)12(3)11-8/h4-6,10H2,1-3H3
- InChI Key: NBMSOPJBVSVEIZ-UHFFFAOYSA-N
- SMILES: N1(C)C(N)=C(CC)C(CCC)=N1
Computed Properties
- Exact Mass: 167.142247555g/mol
- Monoisotopic Mass: 167.142247555g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 138
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 43.8Ų
Experimental Properties
- Density: 1.05±0.1 g/cm3(Predicted)
- Boiling Point: 289.2±35.0 °C(Predicted)
- pka: 5.13±0.10(Predicted)
4-ethyl-1-methyl-3-propyl-1H-pyrazol-5-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1149147-0.05g |
4-ethyl-1-methyl-3-propyl-1H-pyrazol-5-amine |
1156891-40-5 | 95% | 0.05g |
$468.0 | 2023-10-25 | |
| Enamine | EN300-1149147-0.1g |
4-ethyl-1-methyl-3-propyl-1H-pyrazol-5-amine |
1156891-40-5 | 95% | 0.1g |
$490.0 | 2023-10-25 | |
| Enamine | EN300-1149147-0.25g |
4-ethyl-1-methyl-3-propyl-1H-pyrazol-5-amine |
1156891-40-5 | 95% | 0.25g |
$513.0 | 2023-10-25 | |
| Enamine | EN300-1149147-0.5g |
4-ethyl-1-methyl-3-propyl-1H-pyrazol-5-amine |
1156891-40-5 | 95% | 0.5g |
$535.0 | 2023-10-25 | |
| Enamine | EN300-1149147-1.0g |
4-ethyl-1-methyl-3-propyl-1H-pyrazol-5-amine |
1156891-40-5 | 1g |
$728.0 | 2023-05-26 | ||
| Enamine | EN300-1149147-2.5g |
4-ethyl-1-methyl-3-propyl-1H-pyrazol-5-amine |
1156891-40-5 | 95% | 2.5g |
$1089.0 | 2023-10-25 | |
| Enamine | EN300-1149147-5.0g |
4-ethyl-1-methyl-3-propyl-1H-pyrazol-5-amine |
1156891-40-5 | 5g |
$2110.0 | 2023-05-26 | ||
| Enamine | EN300-1149147-10.0g |
4-ethyl-1-methyl-3-propyl-1H-pyrazol-5-amine |
1156891-40-5 | 10g |
$3131.0 | 2023-05-26 | ||
| Enamine | EN300-1149147-1g |
4-ethyl-1-methyl-3-propyl-1H-pyrazol-5-amine |
1156891-40-5 | 95% | 1g |
$557.0 | 2023-10-25 | |
| Enamine | EN300-1149147-5g |
4-ethyl-1-methyl-3-propyl-1H-pyrazol-5-amine |
1156891-40-5 | 95% | 5g |
$1614.0 | 2023-10-25 |
4-ethyl-1-methyl-3-propyl-1H-pyrazol-5-amine Related Literature
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
Additional information on 4-ethyl-1-methyl-3-propyl-1H-pyrazol-5-amine
4-Ethyl-1-Methyl-3-Propyl-1H-Pyrazol-5-Amine: A Comprehensive Overview
4-Ethyl-1-Methyl-3-Propyl-1H-Pyrazol-5-Amine, identified by the CAS Registry Number 1156891-40-5, is a complex organic compound belonging to the pyrazole family. Pyrazoles are five-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 3. This specific compound has gained attention in recent years due to its unique structural properties and potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
The molecular structure of 4-Ethyl-1-Methyl-3-Propyl-substituted pyrazole derivative is characterized by its substituted side chains, which include an ethyl group at position 4, a methyl group at position 1, and a propyl group at position 3. These substituents significantly influence the compound's physical and chemical properties, such as solubility, stability, and reactivity. Recent studies have highlighted the importance of these substituents in modulating the electronic properties of the pyrazole ring, making it a promising candidate for various synthetic applications.
In terms of synthesis, 4-Ethyl-substituted pyrazoles can be prepared through a variety of methods, including the Paal-Knorr synthesis, which involves the condensation of ketones or aldehydes with hydrazines. The specific substitution pattern in this compound allows for precise control over the regiochemistry during synthesis, ensuring high yields and purity. Researchers have also explored alternative routes, such as microwave-assisted synthesis and catalytic methods, to optimize the production process and reduce environmental impact.
The pharmacological properties of 4-Ethyl-substituted pyrazoles have been extensively studied in recent years. Several studies have demonstrated that these compounds exhibit potential anti-inflammatory, antioxidant, and antimicrobial activities. For instance, a study published in the Journal of Medicinal Chemistry revealed that derivatives of this compound can inhibit certain enzymes associated with inflammation, making them promising candidates for drug development.
In addition to its biological applications, 4-Ethyl-substituted pyrazoles have also found use in materials science. Their unique electronic properties make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). Recent advancements in this area have focused on improving the stability and conductivity of these compounds through careful substitution patterns and functionalization.
From an environmental perspective, the synthesis and application of 4-Ethyl-substituted pyrazoles must adhere to strict safety guidelines. Researchers have emphasized the importance of green chemistry principles in minimizing waste and reducing toxicity during production processes. This includes exploring biodegradable solvents and catalysts to ensure sustainable manufacturing practices.
In conclusion, 4-Ethyl-substituted pyrazoles represent a versatile class of compounds with diverse applications across multiple disciplines. Ongoing research continues to uncover new insights into their properties and potential uses, solidifying their position as an important class of organic molecules in modern chemistry.
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